(1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant importance in the field of medicinal chemistry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-difluorobenzaldehyde and ®-(-)-2-amino-1-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, ketones, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The (1R,2R) configuration may offer distinct advantages in terms of selectivity and potency compared to its stereoisomers.
Properties
Molecular Formula |
C9H10ClF2NO |
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Molecular Weight |
221.63 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1 |
InChI Key |
FPVDHTWYRHBKRX-MOFOKWOHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1F)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Cl)F)N)O |
Origin of Product |
United States |
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